2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,13-14H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZJTRWKCXCIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as trifluoromethyl copper or trifluoromethyl iodide under specific reaction conditions . The reaction often requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted heterocycles, such as:
- Trifluoromethylpyridines
- Trifluoromethylbenzenes
- Trifluoromethylquinolines
Uniqueness
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other trifluoromethyl-substituted compounds .
Biological Activity
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
Overview of Biological Activities
The compound has been investigated for various biological properties, including:
- Antimicrobial Activity : Exhibiting potential against various pathogens.
- Anticancer Properties : Showing promise in inhibiting tumor cell growth.
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways.
The biological effects of this compound are primarily attributed to its trifluoromethyl group, which enhances binding affinity to specific receptors and enzymes. This interaction can lead to:
- Inhibition of enzyme activity.
- Alteration of cellular signaling pathways.
- Modulation of gene expression related to inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoxaline exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound I-7 : A derivative showed strong inhibitory effects against the HT-29 colon cancer cell line with a notable IC50 value indicating potent activity. It was found to disrupt microtubule formation and arrest the cell cycle at the G2/M phase without inducing apoptosis .
Antimicrobial Properties
A study highlighted the antimicrobial efficacy of tetrahydroquinoxaline derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.39 to 0.78 g/mL for some derivatives, indicating robust antibacterial activity .
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that certain tetrahydroquinoxaline derivatives could significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated BV2 microglial cells. The compounds demonstrated IC50 values in the range of 20–40 µM for IL-6 and nitric oxide inhibition, showcasing their potential as therapeutic agents for neuroinflammation .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | Target Cell Line/Pathogen | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Compound I-7 | HT-29 | Notable inhibition at 10 µM |
| Antimicrobial | Various Derivatives | Gram-positive/negative bacteria | 0.39 - 0.78 g/mL |
| Anti-inflammatory | Isoquinoline Derivatives | BV2 Cells | 20 - 40 µM for IL-6 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with trifluoromethyl ketones under reflux in aprotic solvents like THF. For example, triethyl orthoformate has been used as a cyclizing agent under argon, followed by recrystallization (ethanol/water) and silica gel column chromatography for purification . Purity is validated via melting point analysis (e.g., 189–191°C) and spectroscopic techniques (¹H/¹³C NMR, MS).
Q. How do structural modifications (e.g., trifluoromethyl position) affect the compound’s physicochemical properties?
- Methodological Answer : Substituent positioning alters electron density and steric effects. For instance, trifluoromethyl groups at the 2-position enhance thermal stability (mp >180°C) due to increased aromatic conjugation. Solubility in polar solvents (e.g., DMSO) can be assessed via UV/vis spectroscopy, with λmax shifts indicating electronic environment changes .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments (e.g., aromatic vs. aliphatic protons).
- ¹³C NMR : Confirms trifluoromethyl carbon signals (~120–125 ppm, quartets due to <sup>19</sup>F coupling).
- MS (EI) : Validates molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 242) and fragmentation patterns.
- UV/vis : Monitors π→π* transitions (e.g., 260–300 nm range) for conjugation analysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for trifluoromethyl-substituted quinoxalines?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, discrepancies in regioselectivity during cyclization can be addressed by comparing computed activation energies for competing pathways. Experimental validation involves isolating intermediates via quenching reactions .
Q. What strategies mitigate low yields in multi-step syntheses involving trifluoromethyl groups?
- Methodological Answer :
- Table: Yield Optimization Strategies
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Cyclization | Competing side reactions | Use of anhydrous conditions and slow reagent addition | 60% → 80% |
| Purification | Co-elution of byproducts | Gradient elution (hexane → ethyl acetate) | Purity >95% |
- Alternative approaches include microwave-assisted synthesis to reduce reaction times and byproduct formation .
Q. How do steric and electronic effects of the trifluoromethyl group influence catalytic activity in coordination complexes?
- Methodological Answer : Trifluoromethyl’s strong electron-withdrawing effect stabilizes metal-ligand bonds in Ru or Pd complexes. Steric hindrance can be quantified via X-ray crystallography (e.g., CCDC 1983315 ), showing distorted geometries. Catalytic activity is tested in cross-coupling reactions (e.g., Suzuki-Miyaura), with turnover numbers (TONs) correlated to ligand structure .
Q. What analytical methods resolve discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded spectra.
- High-resolution MS : Resolves isobaric interferences (e.g., distinguishing [M+H]<sup>+</sup> from isotopic clusters).
- X-ray diffraction : Provides unambiguous structural confirmation, as seen in CCDC 1983315 for a nitro-thiophenyl quinoxaline derivative .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures under inert atmospheres.
- Thermogravimetric Analysis (TGA) : Quantifies mass loss profiles. Conflicting data may arise from impurities; thus, cross-validate purity via elemental analysis (C, H, N ±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
